3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione

Catalog No.
S3351553
CAS No.
59512-13-9
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione

CAS Number

59512-13-9

Product Name

3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione

IUPAC Name

3-(4-aminophenyl)-1-methylpyrrolidine-2,5-dione

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-13-10(14)6-9(11(13)15)7-2-4-8(12)5-3-7/h2-5,9H,6,12H2,1H3

InChI Key

QMQMEAAIWVAXHW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CC=C(C=C2)N

3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione is a chemical compound characterized by its unique structure, which includes a five-membered pyrrolidine ring and a 4-aminophenyl group. Its molecular formula is C11H12N2O2C_{11}H_{12}N_{2}O_{2}, and it has a molecular weight of approximately 204.22 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural features that allow for various chemical modifications and biological interactions.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The compound can be reduced to produce different amine derivatives.
  • Substitution: The phenyl ring is capable of electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include hydrogenation catalysts (e.g., palladium on carbon), oxidizing agents (e.g., potassium permanganate), and halogenating agents (e.g., bromine). The reactions are typically performed under controlled temperature and pressure conditions to optimize product yield.

Research indicates that 3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione exhibits significant biological activity. It has been explored for its potential as an antimicrobial agent and in anticancer therapies. The compound's mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, which can modulate their activity and influence various biological pathways.

In vitro studies suggest that the compound may affect cell signaling pathways and gene expression, indicating its potential role in influencing cellular metabolism .

The synthesis of 3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione typically involves the following steps:

  • Reduction of 4-Nitrobenzene: The nitro group in 4-nitrobenzene is first reduced to an amino group using hydrogenation catalysts.
  • Cyclization: The resultant amine undergoes cyclization with suitable precursors to form the pyrrolidine ring.

Advanced techniques such as continuous flow reactors may be employed for industrial-scale production, enhancing efficiency and consistency in product quality.

3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules with potential therapeutic properties.
  • Biochemical Research: Investigated as a biochemical probe due to its unique structural characteristics.
  • Material Science: Used in developing advanced materials like polymers and coatings due to its stability and reactivity .

Studies have shown that this compound interacts with various enzymes and proteins, influencing their activity. Its structural features allow it to bind non-covalently with biological targets, potentially leading to enzyme inhibition or activation. This interaction profile makes it an interesting candidate for further exploration in drug development and biochemical research .

Similar compounds include:

  • 4-Aminophenyl derivatives: These compounds share the amino-phenyl structure but differ in substituents on the pyrrolidine ring.
  • Pyrrolidine derivatives: These compounds have similar pyrrolidine rings but vary in substituents on the phenyl ring.

Uniqueness

3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione is distinguished by its specific combination of functional groups, which confer unique chemical and biological properties not found in many similar compounds. Its unique structure facilitates various synthetic transformations and biological interactions, making it valuable for both research and industrial applications .

Compound NameStructural Features
3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dioneContains a pyrrolidine ring and an amino group
4-Aminobenzylpyrrolidine derivativesSimilar amino group but different ring substitutions
N-Methylpyrrolidine derivativesSimilar pyrrolidine structure but lacks phenyl group

This table highlights the key differences between 3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione and other related compounds, emphasizing its unique attributes within this class of chemicals.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-07-26

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